N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide
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Overview
Description
N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide typically involves the condensation reaction between naphthalen-1-ylmethylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Naphthalene-1-carboxylic acid derivatives.
Reduction: Naphthalen-1-ylmethylamine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1-carboxamide and naphthalene-1-sulfonamide share structural similarities.
Acetamide derivatives: Compounds such as N-phenylacetamide and N-methylacetamide are structurally related.
Uniqueness
N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide is unique due to its specific combination of a naphthalene ring and an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H12N2O |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C13H12N2O/c1-10(16)15-14-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-9H,1H3,(H,15,16)/b14-9- |
InChI Key |
FDOBVNFLAFPQNL-ZROIWOOFSA-N |
Isomeric SMILES |
CC(=O)N/N=C\C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(=O)NN=CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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